A Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: Properties, Protocols, and Applications
A Technical Guide to Z-N-(N-beta-Boc-aminoethyl)-gly-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Carbobenzoxy-N-(N-beta-tert-butyloxycarbonyl-aminoethyl)-glycine, is a specialized amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecular structures. Its unique architecture, featuring orthogonal protecting groups—the Z (Carbobenzoxy) group on the primary amine and the Boc (tert-butyloxycarbonyl) group on the side-chain amine—allows for selective chemical modifications. This makes it an invaluable building block in peptide chemistry, particularly in the development of peptide nucleic acid (PNA) oligomers, targeted drug delivery systems, and novel therapeutic agents.[1] This guide provides a detailed overview of its chemical properties, experimental protocols for its application, and its role in modern drug discovery and biochemical research.
Core Chemical and Physical Properties
The fundamental properties of Z-N-(N-beta-Boc-aminoethyl)-gly-OH are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 34046-07-6 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | [1][2][4] |
| Molecular Weight | 352.38 g/mol | [2][4] |
| Appearance | White Powder | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Purity | ≥ 99% (HPLC, TLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| MDL Number | MFCD00672345 | [1][4] |
| PubChem ID | 7020788 | [1] |
| Synonyms | Z-N-(N-β-Boc-aminoethyl)-Gly-OH, Boc-L-2-aminoethylglycine | [1] |
Applications in Research and Development
Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a versatile building block primarily utilized for:
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Peptide Synthesis: It serves as a key monomer for synthesizing complex peptides and peptidomimetics.[1] The orthogonal protecting groups allow for controlled, stepwise elongation of peptide chains or specific modifications.
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Drug Development: Its structure is integral to creating novel drug candidates. By incorporating this moiety, researchers can enhance the bioavailability, stability, and efficacy of therapeutic compounds.[1]
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Targeted Drug Delivery: The unique linker and reactive sites facilitate its use in the construction of targeted drug delivery systems, helping to improve the solubility and stability of active pharmaceutical ingredients.[1]
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Receptor-Ligand Interaction Studies: The ability to create well-defined, modified peptide structures makes it a valuable tool for investigating the interactions between biological receptors and their ligands.[1]
Experimental Protocols
While the direct synthesis of Z-N-(N-beta-Boc-aminoethyl)-gly-OH involves standard organic chemistry techniques, its primary utility is in Solid-Phase Peptide Synthesis (SPPS). Below is a representative protocol for incorporating an N-substituted glycine derivative like this into a growing peptide chain.
Protocol: Incorporation of an N-Substituted Glycine using SPPS
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis cycle for coupling a protected N-substituted glycine. The principles are directly applicable when using a Z-protected N-terminus in solution-phase synthesis or specialized solid-phase strategies.
Materials:
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Fmoc-Rink Amide resin (or other suitable solid support)
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Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM)
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Piperidine, 20% in DMF (v/v)
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Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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N,N'-Diisopropylethylamine (DIPEA)
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The N-protected amino acid derivative (e.g., Z-N-(N-beta-Boc-aminoethyl)-gly-OH)
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Fritted reaction vessel
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Mechanical shaker
Procedure:
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Resin Preparation and Swelling:
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Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.
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Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
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Drain the DMF.
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-
Fmoc Deprotection (N-Terminal Deprotection):
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Add 20% piperidine in DMF to the swollen resin.
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Agitate for 5 minutes, then drain.
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Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin test can be performed to confirm the presence of a free primary amine.
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-
Amino Acid Coupling:
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In a separate vial, dissolve the N-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution to activate the amino acid. The solution will typically change color.
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Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
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Agitate the mixture for 2-4 hours. Coupling times for N-substituted glycines are often longer than for standard amino acids.
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Perform a ninhydrin test to confirm the completion of the coupling reaction (the test should be negative, indicating no remaining free primary amines).
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Washing:
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Drain the coupling solution from the reaction vessel.
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Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
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The resin is now ready for the next deprotection and coupling cycle.
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Visualizations: Logical and Experimental Workflows
Protecting Group Strategy
The utility of Z-N-(N-beta-Boc-aminoethyl)-gly-OH is derived from its orthogonal protecting groups, which allow for selective deprotection and modification at different sites of the molecule.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The iterative nature of SPPS is ideal for building peptide chains using protected amino acid building blocks. The workflow ensures high purity and efficiency.
